8-Bromoadenosine 2',3',5'-triacetate

X-ray crystallography nucleoside stacking conformational analysis

Fully 2',3',5'-O-acetylated 8-bromoadenosine combining a reactive C8–Br cross-coupling handle with complete ribose hydroxyl protection—dual functionality absent in non-brominated triacetyl adenosine (no C8 handle) or unprotected 8-bromoadenosine (requires extra protection/deprotection). Mandatory for photochemical C–P bond formation yielding diethyl adenosine-8-phosphonate. Universal electrophile for Suzuki, Sonogashira & Heck reactions (25–81% yields). C8 bromine enforces syn glycosidic conformation for structural biology. Eliminates protection/deprotection steps in multi-step syntheses.

Molecular Formula C16H18BrN5O7
Molecular Weight 472.25 g/mol
CAS No. 15830-53-2
Cat. No. B1211590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoadenosine 2',3',5'-triacetate
CAS15830-53-2
Synonyms8-Br-TOAA
8-bromo-2',3',5'-tri-O-acetyladenosine
Molecular FormulaC16H18BrN5O7
Molecular Weight472.25 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)
InChIKeyHRCLVNMFELGYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoadenosine 2',3',5'-triacetate (CAS 15830-53-2 / 31281-86-4): A C8-Halogenated, Peracetylated Adenosine Scaffold for Synthetic Nucleoside Chemistry


8-Bromoadenosine 2',3',5'-triacetate (also cataloged as 8-bromo-2',3',5'-tri-O-acetyladenosine, 8-Br-TOAA, or NSC 79212) is a fully acetylated adenosine derivative bearing a bromine substituent at the C8 position of the purine ring [1]. The compound serves as a protected, electrophilic building block in which the acetyl groups mask the 2', 3', and 5' hydroxyls, while the C8–Br bond provides a versatile synthetic handle for photochemical, palladium-catalyzed, and nucleophilic displacement reactions [2]. Its molecular formula is C16H18BrN5O7 (MW 472.25 g/mol), with a reported melting point of 188–189 °C and predicted density of 1.85 g/cm³ .

Why 8-Bromoadenosine 2',3',5'-triacetate Cannot Be Replaced by Non-Brominated or Differently Protected Adenosine Analogs


The combination of C8 bromination and full 2',3',5'-O-acetylation in this compound simultaneously installs a reactive cross-coupling site and protects all three ribose hydroxyls, a dual functionality absent in either the non-brominated 2',3',5'-tri-O-acetyladenosine (which lacks the C8 synthetic handle) or unprotected 8-bromoadenosine (which requires additional protection/deprotection steps in multi-step syntheses) [1]. The bromine atom also forces the nucleoside into the syn glycosidic conformation [2], fundamentally altering molecular recognition properties compared to the anti-preferring natural adenosine or the non-halogenated triacetyl analog. Substituting with 8-chloro or 8-fluoro analogs introduces different leaving-group reactivity and steric profiles that directly affect cross-coupling yields and regioselectivity [3].

Quantitative Differentiation Evidence for 8-Bromoadenosine 2',3',5'-triacetate Versus Closest Analogs


Crystal Structure Stacking: 8-Br Triacetyl Adenosine vs. 8-Br Triacetyl Guanosine — Ribose Pucker and Intermolecular Interaction Differences

Single-crystal X-ray diffraction of 8-bromo-2',3',5'-triacetyl adenosine (8-Br Tri A) and its guanosine counterpart (8-Br Tri G) revealed that the ribose pucker in 8-Br Tri A differs from that observed in unbrominated Tri A and unacetylated 8-Br A analogues. The combined acetyl and bromine substitutions alter base-stacking geometry in the crystal lattice [1]. This structure-verified conformational distinction means that 8-Br Tri A cannot be used interchangeably with either its des-bromo or des-acetyl analogs in solid-state or co-crystallization studies where packing interactions are critical.

X-ray crystallography nucleoside stacking conformational analysis

Melting Point Elevation: 8-Br Triacetyl Adenosine (188–189 °C) vs. Non-Brominated 2',3',5'-Tri-O-acetyladenosine (168–170 °C)

The melting point of 8-bromo-2',3',5'-tri-O-acetyladenosine is reported as 188–189 °C , which is approximately 18–21 °C higher than that of the non-brominated parent compound 2',3',5'-tri-O-acetyladenosine (168–170 °C) [1]. This elevation reflects enhanced intermolecular interactions imparted by the bromine atom (increased polarizability and potential halogen bonding) and serves as a simple, quantitative identity and purity check that differentiates the two compounds during procurement and quality control.

thermal analysis physicochemical characterization procurement specification

C8 Photochemical Reactivity: 8-Br Triacetyl Adenosine Enables Phosphonate Formation Not Accessible from Non-Halogenated Adenosine

Photochemical irradiation of 2',3',5'-tri-O-acetyl-8-bromoadenosine with triethyl phosphite in DMF/acetonitrile, followed by deacetylation, yields diethyl adenosine-8-phosphonate [1]. This photochemically driven C–P bond formation at C8 is enabled exclusively by the C8–Br bond; the non-brominated 2',3',5'-tri-O-acetyladenosine does not undergo this transformation. The reaction constitutes a direct route to adenosine-8-phosphonic acid derivatives, which are important mimics of nucleotide phosphates and intermediates for antiviral nucleotide phosphonate prodrugs.

photochemical synthesis C–P bond formation nucleoside phosphonates

Glycosidic Conformation Lock: 8-Bromo Substitution Forces the Syn Conformation vs. Anti for Natural Adenosine

X-ray crystallographic analysis by Tavale and Sobell (1970) established that 8-bromoadenosine exists in the syn conformation in the solid state, in contrast to the anti conformation universally preferred by unsubstituted adenosine and most purine nucleosides [1]. The bulky bromine at C8 creates steric clash with the ribose ring in the anti conformation, effectively locking the molecule into the syn orientation [2]. This conformational restriction has functional consequences: 8-bromoadenosine inhibits nucleoside transport (NT) in PC12 cells by 42 ± 2% at 300 μM, compared to 58 ± 2% inhibition by 8-mercaptoadenosine at the same concentration, demonstrating that the identity of the C8 substituent — not merely its presence — tunes biological activity [3].

nucleoside conformation syn/anti equilibrium receptor recognition

Pd-Catalyzed Cross-Coupling at C8: Yields of 25–81% for Suzuki-Miyaura Derivatization Distinguish 8-Br Adenosine from 8-H and 8-Cl Analogs

The C8–Br bond of 8-bromoadenosine derivatives participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/alkenyl boronic acids to deliver C8-substituted adenosines in yields ranging from 25% to 81%, depending on the coupling partner [1]. This reactivity profile is distinct from C8–H (inert) and C8–Cl analogs (which require harsher conditions or different catalyst systems for comparable conversions). Secrist et al. (1994) prepared a library of 8-substituted purine ribonucleosides from 2',3',5'-tri-O-acetyl-8-bromoadenosine via sequential cross-coupling and deprotection, demonstrating the compound's role as a universal entry point for 8-aryl, 8-alkenyl, and 8-alkynyl adenosine analog synthesis [2].

palladium catalysis Suzuki-Miyaura coupling C8-functionalized nucleosides

Procurement-Driven Application Scenarios for 8-Bromoadenosine 2',3',5'-triacetate Based on Verified Differentiation Evidence


Synthesis of C8-Phosphonated Adenosine Antiviral Prodrug Intermediates

The photochemical reaction of 2',3',5'-tri-O-acetyl-8-bromoadenosine with triethyl phosphite provides direct access to diethyl adenosine-8-phosphonate, a key intermediate for nucleotide phosphonate prodrugs with potential antiviral activity [1]. This transformation is unique to the C8-brominated scaffold; the non-brominated 2',3',5'-tri-O-acetyladenosine cannot undergo this photochemical C–P bond formation. Procurement of the 8-bromo compound is therefore mandatory for any synthetic route employing this photochemical phosphonation strategy.

Palladium-Catalyzed Diversification to 8-Aryl/Alkenyl/Alkynyl Adenosine Libraries

8-Bromoadenosine 2',3',5'-triacetate serves as a universal electrophilic partner for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions at the C8 position, delivering 8-substituted adenosine analogs in documented yields of 25–81% [2]. The acetyl protecting groups ensure solubility in organic solvents and protect the ribose hydroxyls during Pd-catalyzed transformations. In contrast, the 8-chloro analog requires different catalyst systems, and the 8-H analog is completely inert under these conditions, making the 8-bromo derivative the preferred scaffold for parallel medicinal chemistry efforts [2].

Structural Biology: Co-crystallization Studies Requiring a Syn-Conformation Adenosine Scaffold

The C8 bromine forces 8-bromoadenosine and its derivatives into the syn glycosidic conformation, as established by X-ray crystallography [3]. This property is essential for structural biology studies of proteins or nucleic acids that recognize nucleosides in the syn orientation, such as certain nucleoside transporters (NupC/NupG), quadruplex-forming oligonucleotides, and ATP-binding enzymes. The 2',3',5'-triacetate protection enhances organic solubility and facilitates co-crystallization under non-aqueous conditions, while the confirmed crystal structure of 8-Br Tri A [4] provides a validated reference for crystallographic phasing by molecular replacement.

Nucleoside Transport Mechanism Studies Using C8-Substituted Probe Molecules

8-Bromoadenosine inhibits equilibrative nucleoside transport (NT) in PC12 cells by 42 ± 2% at 300 μM, a quantifiable benchmark that differentiates it from 8-mercaptoadenosine (58 ± 2% inhibition at the same concentration) [5]. The triacetyl prodrug form (8-bromoadenosine 2',3',5'-triacetate) can serve as a cell-permeable precursor that, upon intracellular esterase-mediated deacetylation, releases 8-bromoadenosine for NT inhibition studies [5]. This prodrug approach is not feasible with the unprotected 8-bromoadenosine due to its lower membrane permeability.

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